4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide
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Overview
Description
4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10BrFN2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other functional groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its sulfonamide structure, which is common in many pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of DNA synthesis and cell division, resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-bromophenyl)benzenesulfonamide
- 4-amino-N-(4-fluorophenyl)benzenesulfonamide
- 4-amino-N-(4-chloro-2-fluorophenyl)benzenesulfonamide
Uniqueness
4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of halogens can influence the compound’s reactivity and biological activity, making it distinct from other similar sulfonamide derivatives .
Properties
Molecular Formula |
C12H10BrFN2O2S |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-amino-N-(4-bromo-2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |
InChI Key |
WFFVEJMWWQODLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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